2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine
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Overview
Description
2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the biphenyl structure, which significantly influences its chemical properties and potential applications. The ethylamine group attached to the biphenyl core further enhances its reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine typically involves the following steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Amination Reaction:
Industrial Production Methods
Industrial production of 2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ethylamine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. These interactions can influence various cellular processes, including signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)biphenyl: Lacks the ethylamine group, resulting in different reactivity and applications.
2-(2’-Methylbiphenyl-3-yl)-ethylamine: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and biological activity.
2-(2’-Chlorobiphenyl-3-yl)-ethylamine:
Uniqueness
2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[3-[2-(trifluoromethyl)phenyl]phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-19/h1-7,10H,8-9,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHWRFZISHSULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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